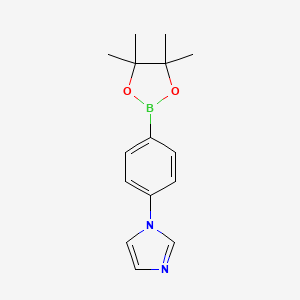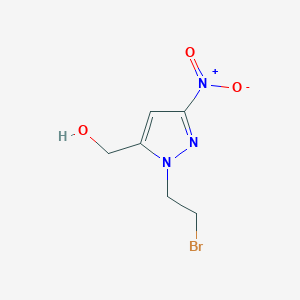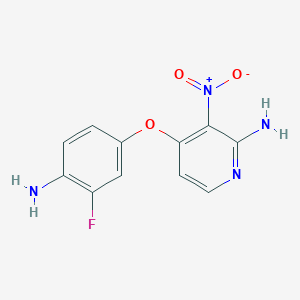![molecular formula C7H5N3O2 B1400562 [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid CAS No. 1216218-95-9](/img/structure/B1400562.png)
[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid
Übersicht
Beschreibung
“[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . It’s important to note that Sigma-Aldrich, a supplier of this product, does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A series of novel triazolo[4,3-A]pyrazine derivatives were synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an empirical formula (Hill Notation) of C7H5N3O2 and a molecular weight of 163.13 . The SMILES string representation of the molecule is OC(=O)c1ccc2nncn2c1 .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives are complex. For instance, a series of novel triazolo[4,3-A]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A novel method for synthesizing [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and carboxylic acids was developed, using acetohydrazides cyclized with Lawesson’s reagent. This method avoids racemization even with chiral carbon present near the heterocycle (Moulin, Martinez, & Fehrentz, 2006).
- Novel 1,2,4-Triazolo[4,3-a]pyridine derivatives with potential antihypertensive properties were synthesized from 5-methyl-6-cyano-7-hydrazino-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid (Kumar & Mashelkar, 2008).
Biological and Pharmacological Potential
- Research focused on synthesizing and assessing biological properties of novel [1,2,4]triazolo[4,3-a]pyridine derivatives, which showed a range of biological activities (Karpina et al., 2019).
- The compound 8-chloro-3-(4-propylphenyl)-[1,2,4]-triazolo[4,3-a]pyridine demonstrated significant herbicidal activity, showing promise as a novel herbicide against a range of weeds (Liu et al., 2015).
Chemical Properties and Applications
- Efficient synthesis methods for [1,2,4]triazolo[4,3-a]pyridines were explored, such as metal-free oxidative N-N bond formation and palladium-catalyzed monoarylation, indicating diverse applications in medicinal chemistry (Zheng et al., 2014); (Reichelt et al., 2010).
- A novel approach for the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine was developed, with potential applications in bio-medicinal chemistry due to their diverse biological activities (Gandikota et al., 2017).
Crystallography and Structural Analysis
- The crystal structure of novel [1,2,4]Triazolo[4,3-a]pyridine compounds was elucidated, contributing to the understanding of their chemical properties and potential applications (El-Kurdi et al., 2021).
Novel Synthesis Protocols
- Microwave-assisted protocols for synthesizing [1,2,4]triazolo[4,3-a]pyridines were developed, indicating a more environmentally benign and efficient approach compared to traditional methods (Ibrahim, Behbehani, & Ahmed Arafa, 2020).
Wirkmechanismus
Target of Action
The primary target of the compound [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid is indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, allowing tumor cells to escape immune control .
Mode of Action
This compound interacts with IDO1 by inhibiting its catalytic activity . This inhibition is achieved through the compound’s interaction with the active site of IDO1 . The compound is a novel chemotype based on a [1,2,4] triazolo[4,3-a]pyridine scaffold, which is underexploited among the heme binding moieties .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the kynurenine pathway . Normally, IDO1 catalyzes the conversion of tryptophan into kynurenines, the first and rate-limiting step of the kynurenine pathway . By inhibiting IDO1, the compound disrupts this pathway, affecting the balance between immune tolerance and immunity .
Pharmacokinetics
The compound has shown excellent in vitro metabolic stability and selectivity with respect to other heme-containing enzymes . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of IDO1 by this compound can boost the immune response and work in synergy with other immunotherapeutic agents . This can potentially enhance the efficacy of existing immunotherapeutic drugs and provide a promising strategy for cancer immunotherapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of the heme group and tryptophan can affect the equilibrium between the catalytically active form of IDO1 and the heme-free apo-form . .
Biochemische Analyse
Biochemical Properties
[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine . By inhibiting IDO1, this compound can modulate immune responses, making it a promising candidate for cancer immunotherapy. Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of IDO1 by this compound leads to an increase in tryptophan levels and a decrease in kynurenine levels, which can affect T-cell function and promote an anti-tumor immune response . Furthermore, this compound has demonstrated anti-proliferative effects on various cancer cell lines, including A549, MCF-7, and HeLa cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting immune responses and cellular proliferation. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits IDO1 activity and modulates immune responses without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IDO1 and other enzymes . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. These modifications can influence the compound’s stability and activity, affecting its overall biochemical properties.
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQKUFWIVLPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















